ADMQ is a molecule of interest in scientific research due to the quinazolinone core structure, which is present in many bioactive molecules. Researchers are investigating ADMQ for potential applications in various fields, including:
2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride is a chemical compound characterized by its quinazolinone core structure, which consists of a bicyclic system formed by a benzene ring fused to a pyrimidine ring. The molecular formula for this compound is C₁₀H₁₂ClN₃O₃, indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen . This compound is notable for its potential pharmacological activities and is often utilized in scientific research.
The chemical behavior of 2(1H)-quinazolinone derivatives often involves nucleophilic substitutions and electrophilic additions due to the presence of various functional groups. For example, the amino group at position 4 can participate in reactions typical of amines, while the methoxy groups at positions 6 and 7 may undergo demethylation under specific conditions. The hydrochloride form enhances solubility in aqueous solutions, facilitating various
Research indicates that 2(1H)-quinazolinone derivatives exhibit a range of biological activities. They have been studied for their cardiovascular effects, particularly as renal vasodilators, which can reduce vascular resistance to renal blood flow . Furthermore, compounds within this class have shown potential anti-cancer properties and activity against certain bacterial strains, making them valuable in medicinal chemistry .
The synthesis of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride can be achieved through several methods:
This compound has diverse applications in pharmaceutical research due to its biological activity. It is primarily investigated for:
Interaction studies involving 2(1H)-quinazolinone derivatives often focus on their binding affinities with various biological targets. These studies may include:
Several compounds share structural similarities with 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Amino-2(1H)-quinazolinone | Lacks methoxy groups; simpler structure | Focused on different biological activities |
| Terazosin | A known alpha-blocker used for hypertension | Contains additional functional groups enhancing activity |
| 6-Methyl-2(1H)-quinazolinone | Methyl substitution at position 6 | Different pharmacological profile |
| 4-Methyl-6-(4-morpholino)-2(1H)-quinazolinone | Morpholino group enhances solubility | Specific cardiovascular applications |
These compounds highlight the structural diversity within the quinazolinone class while underscoring the unique features of 2(1H)-quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride, particularly its methoxy substitutions that may influence its biological activity and pharmacological profile .
The quinazolinone scaffold demonstrates significant binding affinity for epidermal growth factor receptor tyrosine kinase through well-characterized molecular interactions [1] [2] [3]. Structural analysis reveals that quinazoline derivatives achieve potent epidermal growth factor receptor inhibition through formation of hydrogen bonds between the nitrogen-1 quinazoline ring and specific methionine residues, particularly methionine-793 and methionine-769 [2] [3]. Additionally, the nitrogen-3 position establishes hydrogen bonds with threonine residues through water bridges, specifically with threonine-766 and threonine-830, leading to enhanced binding conformation and increased inhibitory potency [2] [3].
The adenosine triphosphate-competitive inhibition mechanism involves the quinazoline moiety occupying the adenosine triphosphate binding site, where it is stabilized by hydrogen bonding interactions [4]. The presence of the aniline moiety or other lipophilic substituents at position 4 of the quinazoline core proves essential for binding affinity toward the adenosine triphosphate-binding pocket, as these modifications extend into hydrophobic pocket regions and generate novel interactions unavailable to the adenosine triphosphate molecule [2] [3].
Table 1: Epidermal Growth Factor Receptor Binding Interaction Data for Quinazolinone Derivatives
| Binding Site | Interaction Type | Residue | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Nitrogen-1 position | Hydrogen bond | Methionine-793 | -7.46 to -3.84 | [5] |
| Nitrogen-3 position | Water-mediated H-bond | Threonine-766 | Not specified | [2] |
| Position 4 substituent | Hydrophobic interaction | Hydrophobic pocket | -6.74 to -7.31 | [5] |
The binding dynamics demonstrate that quinazoline derivatives can induce epidermal growth factor receptor dimerization through interaction at the adenosine triphosphate site in the absence of receptor ligand binding [6]. This unique mechanism distinguishes quinazolinone compounds from traditional receptor activation pathways and provides therapeutic advantages in targeting constitutively active receptor variants [6].
Quinazolinone derivatives exert significant modulatory effects on the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling pathway, which represents a commonly activated pathway in human cancers [7] [8]. Research demonstrates that quinazoline compounds effectively downregulate vascular endothelial growth factor receptor-2-mediated protein kinase B/mechanistic target of rapamycin/ribosomal protein S6 kinase beta-1 signaling pathways through direct inhibition of upstream kinase activities [8].
The mechanistic target of rapamycin exists as two distinct protein complexes: mechanistic target of rapamycin complex 1 and mechanistic target of rapamycin complex 2, which control various cellular activities [7]. Mechanistic target of rapamycin complex 1 functions as an upstream regulator and is triggered by various nutrients, while mechanistic target of rapamycin complex 2 serves as a downstream effector of protein kinase B [7]. Quinazolinone-mediated inhibition significantly reduces phosphorylation of mechanistic target of rapamycin and ribosomal protein S6 kinase beta-1, along with upstream protein kinase B, indicating comprehensive pathway suppression [8].
Table 2: Phosphatidylinositol 3-Kinase Pathway Inhibition Data
| Pathway Component | Inhibition Concentration (μM) | Fold Reduction | Mechanism | Reference |
|---|---|---|---|---|
| Protein kinase B phosphorylation | 6.25-25 | Dose-dependent | Direct inhibition | [8] |
| Mechanistic target of rapamycin phosphorylation | 6.25-25 | Significant | Upstream modulation | [8] |
| Ribosomal protein S6 kinase beta-1 | 6.25-25 | Dose-dependent | Downstream effect | [8] |
Quantitative structure-activity relationship studies have established that quinazoline derivatives targeting phosphatidylinositol 3-kinase demonstrate predictable inhibitory activities based on molecular descriptors [9]. The validated quantitative structure-activity relationship model incorporates electronic, geometric, and physicochemical parameters to predict inhibitory potency with high accuracy [9].
Quinazolinone derivatives exhibit potent inhibitory activity against vascular endothelial growth factor receptor-2 tyrosine kinase, demonstrating half-maximal inhibitory concentrations ranging from 0.29 to 5.49 micromolar [8] [10] [11]. Compound 11d, a representative quinazoline derivative, showed particularly strong vascular endothelial growth factor receptor-2 inhibition with a half-maximal inhibitory concentration of 5.49 micromolar, comparable to established inhibitors [8].
The mechanism of vascular endothelial growth factor receptor-2 inhibition involves direct binding to the kinase domain, with molecular docking studies revealing that quinazolinone compounds form stable complexes within the adenosine triphosphate binding site [12]. Crystallographic evidence demonstrates that quinazoline derivatives establish hydrogen bond interactions between the carbonyl group and aspartic acid-1046, as well as between the amino group and lysine-866 and glutamic acid-883 residues [13].
Table 3: Vascular Endothelial Growth Factor Receptor-2 Inhibition Activity
| Compound Series | Half-maximal Inhibitory Concentration (μM) | Selectivity Ratio | Binding Mode | Reference |
|---|---|---|---|---|
| Quinazolinone derivatives | 0.29-5.17 | >800-fold | Adenosine triphosphate-competitive | [11] |
| Quinazoline-thiazole hybrids | 1.83-4.24 | Not specified | Allosteric pocket interaction | [12] |
| Benzoquinone derivatives | <2 nanomolar | >50-fold | Covalent binding to cysteine-1045 | [14] |
Vascular endothelial growth factor receptor-2 inhibition by quinazolinone compounds results in comprehensive downregulation of angiogenic signaling cascades [8]. Treatment with quinazoline derivatives significantly reduces vascular endothelial growth factor expression at the messenger ribonucleic acid level in human umbilical vein endothelial cells, demonstrating both direct receptor inhibition and transcriptional suppression of angiogenic factors [8].
Quinazolin-4-one compounds have been identified as potent inhibitors of hypoxia-inducible factor-1 alpha transcriptional activity through high-throughput screening approaches [15] [16]. The lead quinazolin-4-one compound demonstrates specific inhibitory activity against hypoxia-inducible factor-1 alpha accumulation under hypoxic conditions, with structure-activity relationship studies yielding analogues with 5-fold enhanced potency compared to initial hits [15] [16].
Hypoxia-inducible factor-1 represents a dimeric transcription factor consisting of an oxygen-regulated alpha component and a constitutively expressed beta component [15]. Under hypoxic conditions, hypoxia-inducible factor-1 alpha rapidly accumulates and dimerizes with hypoxia-inducible factor-1 beta, subsequently binding to deoxyribonucleic acid hypoxia-response elements and activating diverse target gene arrays [15].
Table 4: Hypoxia-Inducible Factor Inhibition Data
| Compound Type | Inhibitory Potency | Mechanism | Validation Method | Reference |
|---|---|---|---|---|
| Quinazolin-4-one lead | Baseline activity | Transcriptional inhibition | Western blot analysis | [15] |
| Optimized analogue 16 | 5-fold enhancement | Enhanced binding affinity | Reporter gene assay | [15] |
| Structural variants | Variable potency | Structure-dependent | Cell-based screening | [16] |
The therapeutic relevance of hypoxia-inducible factor inhibition by quinazolinone derivatives extends to cancer treatment applications, as hypoxia-inducible factor-1 overexpression correlates with tumor aggressiveness, vascularity, and patient mortality rates [15]. Quinazoline-mediated hypoxia-inducible factor-1 alpha inhibition provides a targeted approach for disrupting hypoxic tumor environments and associated therapeutic resistance mechanisms [15].
Quinazolinone compounds demonstrate selective binding affinity for penicillin-binding proteins, particularly penicillin-binding protein 2a, through allosteric site interactions [17] [18] [19]. Binding affinity studies reveal that quinazolinone derivatives achieve dissociation constants of 7.4 ± 1.0 micrograms per milliliter for penicillin-binding protein 2a allosteric site binding, indicating high-affinity interactions [17] [19].
The allosteric inhibition mechanism involves quinazolinone binding to a secondary site located approximately 60 angstroms from the transpeptidase active site [18]. This binding induces conformational changes that open the active site, enabling subsequent inhibition of peptidoglycan synthesis processes [18]. Crystallographic studies demonstrate that quinazolinone compounds occupy the allosteric pocket with high specificity, providing a unique mechanism distinct from traditional beta-lactam inhibition [18].
Table 5: Penicillin-Binding Protein Binding Affinity Data
| Target Protein | Dissociation Constant (μg/ml) | Half-maximal Inhibitory Concentration (μg/ml) | Binding Site | Reference |
|---|---|---|---|---|
| Penicillin-binding protein 2a | 7.4 ± 1.0 | Not specified | Allosteric site | [17] [19] |
| Penicillin-binding protein 1 | Not specified | 38.6 ± 9.9 | Active site competition | [17] [19] |
Structure-activity relationship analysis of quinazolinone penicillin-binding protein inhibitors has identified 77 analogues with varying potency profiles [18]. The most potent compound in this series demonstrated minimum inhibitory concentrations of 0.03 micrograms per milliliter against Staphylococcus aureus strains, including methicillin-resistant variants [18].
Quinazolinone derivatives target bacterial cell wall biosynthesis through multiple mechanisms, demonstrating bacteriostatic activity against gram-positive bacterial species [20] [21] [22]. The compounds exhibit particular efficacy against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations ranging from 0.03 to 16 micrograms per milliliter depending on structural modifications [20].
The mechanism of cell wall synthesis inhibition involves disruption of peptidoglycan cross-linking processes essential for bacterial cell integrity [23] [19]. Quinazolinone compounds interfere with transpeptidase reactions catalyzed by penicillin-binding proteins, leading to accumulation of immature peptidoglycan precursors and eventual cell lysis [23].
Table 6: Bacterial Cell Wall Synthesis Inhibition Activity
| Bacterial Species | Minimum Inhibitory Concentration (μg/ml) | Minimum Bactericidal Concentration (μg/ml) | Activity Type | Reference |
|---|---|---|---|---|
| Staphylococcus aureus ATCC 29213 | 0.03-2 | 0.125-8 | Bacteriostatic | [20] |
| Methicillin-resistant Staphylococcus aureus | 0.06-16 | 0.5-64 | Bacteriostatic | [20] |
| Streptococcus pneumoniae | Variable | Not specified | Bacteriostatic | [22] |
Synergistic interactions between quinazolinone compounds and established antibiotics enhance overall antimicrobial efficacy [19]. Combination therapy with piperacillin and tazobactam demonstrates bactericidal synergy at sub-minimum inhibitory concentrations of all three components, providing enhanced therapeutic potential against resistant bacterial strains [19].